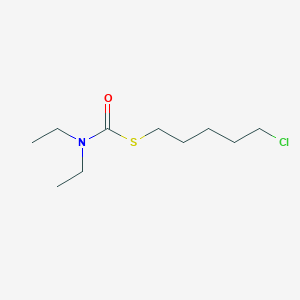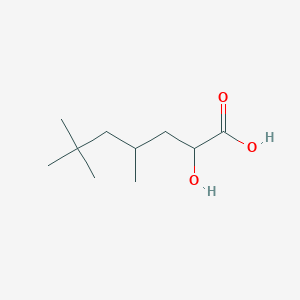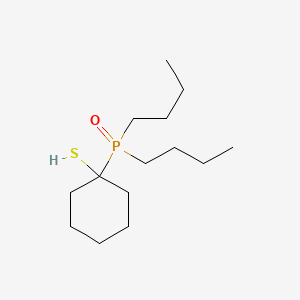
1-(Dibutylphosphoryl)cyclohexane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dibutylphosphoryl)cyclohexane-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a cyclohexane ring, which is further substituted with a dibutylphosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Dibutylphosphoryl)cyclohexane-1-thiol can be synthesized through a multi-step process involving the introduction of the thiol group and the dibutylphosphoryl group onto the cyclohexane ring. One common method involves the reaction of cyclohexanethiol with dibutylphosphoryl chloride under controlled conditions to yield the desired product. The reaction typically requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dibutylphosphoryl)cyclohexane-1-thiol undergoes various chemical reactions, including:
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Zinc, hydrochloric acid.
Substitution: Alkyl halides, base (e.g., sodium hydrosulfide).
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Thioethers.
Wissenschaftliche Forschungsanwendungen
1-(Dibutylphosphoryl)cyclohexane-1-thiol has several applications in scientific research:
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1-(Dibutylphosphoryl)cyclohexane-1-thiol involves the reactivity of the thiol group. Thiol groups are known for their nucleophilicity and ability to form strong bonds with electrophiles. This compound can interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds or thioether linkages. These interactions can modulate the activity of the target molecules and influence biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanethiol: A simpler thiol compound with a cyclohexane ring and a thiol group.
Dibutylphosphoryl chloride: A compound used in the synthesis of 1-(Dibutylphosphoryl)cyclohexane-1-thiol.
Uniqueness
This compound is unique due to the presence of both a thiol group and a dibutylphosphoryl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
84952-74-9 |
|---|---|
Molekularformel |
C14H29OPS |
Molekulargewicht |
276.42 g/mol |
IUPAC-Name |
1-dibutylphosphorylcyclohexane-1-thiol |
InChI |
InChI=1S/C14H29OPS/c1-3-5-12-16(15,13-6-4-2)14(17)10-8-7-9-11-14/h17H,3-13H2,1-2H3 |
InChI-Schlüssel |
XXBKGPJCSWDMRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(=O)(CCCC)C1(CCCCC1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


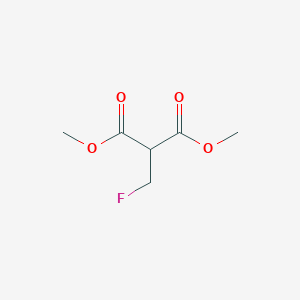
![1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid](/img/structure/B14411114.png)
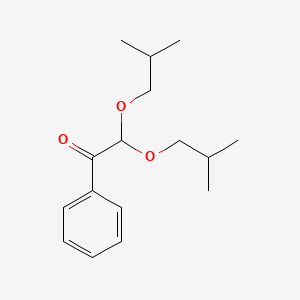
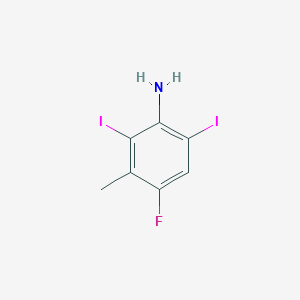

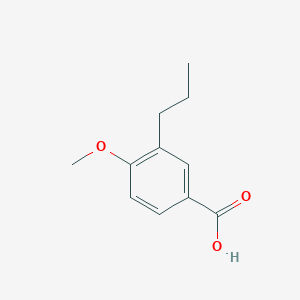

![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
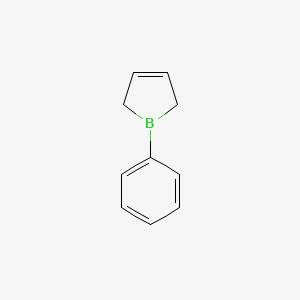
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)
